2-(nitrooxy)-2-adamantanecarboxylic acid
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Overview
Description
2-(Nitrooxy)-2-adamantanecarboxylic acid (NAC) is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. NAC is a nitric oxide donor that has been shown to have various biochemical and physiological effects, making it a promising candidate for the treatment of various diseases.
Mechanism of Action
2-(nitrooxy)-2-adamantanecarboxylic acid works by releasing nitric oxide, a signaling molecule that plays a crucial role in various physiological processes. Nitric oxide is involved in the regulation of blood pressure, immune function, and neurotransmission. 2-(nitrooxy)-2-adamantanecarboxylic acid has been shown to increase the levels of nitric oxide in the body, which can lead to various biological effects.
Biochemical and Physiological Effects:
2-(nitrooxy)-2-adamantanecarboxylic acid has been shown to have various biochemical and physiological effects. It has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. 2-(nitrooxy)-2-adamantanecarboxylic acid has also been shown to have anti-cancer effects by inducing apoptosis in cancer cells. In addition, 2-(nitrooxy)-2-adamantanecarboxylic acid has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-(nitrooxy)-2-adamantanecarboxylic acid in lab experiments is its ability to release nitric oxide in a controlled manner. This allows researchers to study the role of nitric oxide in various biological processes. However, one of the limitations of using 2-(nitrooxy)-2-adamantanecarboxylic acid is its instability in aqueous solutions, which can lead to the decomposition of the compound.
Future Directions
For research on 2-(nitrooxy)-2-adamantanecarboxylic acid include the development of 2-(nitrooxy)-2-adamantanecarboxylic acid-based therapies and investigation of the role of 2-(nitrooxy)-2-adamantanecarboxylic acid in the regulation of immune function and inflammation.
Synthesis Methods
The synthesis of 2-(nitrooxy)-2-adamantanecarboxylic acid involves the reaction of Adamantane-2-carboxylic acid with nitric acid. The reaction is carried out in the presence of a catalyst such as sulfuric acid, and the resulting product is purified through recrystallization. The yield of 2-(nitrooxy)-2-adamantanecarboxylic acid can be increased by optimizing the reaction conditions and using high-quality reagents.
Scientific Research Applications
2-(nitrooxy)-2-adamantanecarboxylic acid has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects. 2-(nitrooxy)-2-adamantanecarboxylic acid has also been investigated for its role in the treatment of cardiovascular diseases, diabetes, and respiratory diseases. In addition, 2-(nitrooxy)-2-adamantanecarboxylic acid has been used as a research tool to study the role of nitric oxide in various biological processes.
properties
IUPAC Name |
2-nitrooxyadamantane-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO5/c13-10(14)11(17-12(15)16)8-2-6-1-7(4-8)5-9(11)3-6/h6-9H,1-5H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZNCCKQLSIXSFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3(C(=O)O)O[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Nitrooxyadamantane-2-carboxylic acid |
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